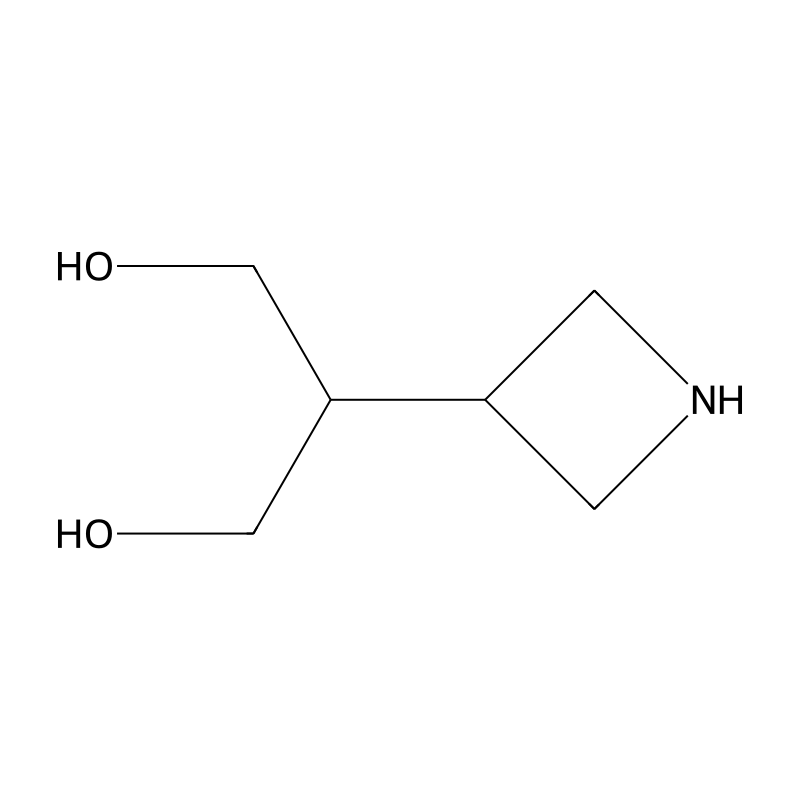2-(azetidin-3-yl)propane-1,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Azetidin-3-yl)propane-1,3-diol is an organic compound characterized by its azetidine ring and a propane-1,3-diol structure. Its molecular formula is , and it features a four-membered nitrogen-containing heterocycle (azetidine) fused with a propane backbone that has hydroxyl groups at both ends. The compound's unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.
- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
- Reduction: The compound may undergo reduction reactions, potentially yielding secondary or tertiary alcohols.
- Substitution Reactions: The amino group in the azetidine structure can engage in nucleophilic substitution, allowing for the formation of various derivatives .
Research indicates that 2-(azetidin-3-yl)propane-1,3-diol exhibits significant biological activity. It has been studied for its potential as:
- Antimicrobial Agent: The compound shows promise in inhibiting the growth of certain bacteria and fungi.
- Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, influencing metabolic pathways .
The synthesis of 2-(azetidin-3-yl)propane-1,3-diol can be achieved through several methods:
- Nucleophilic Substitution: This method involves reacting an azetidine derivative with a suitable alkyl halide or epoxide to introduce the propane backbone.
- Reduction of Azetidine Derivatives: Starting from azetidine compounds with carbonyl groups, reduction processes can yield the desired diol structure.
- Multi-step Synthesis: A combination of reactions involving protection and deprotection strategies may also be employed to ensure selectivity and yield .
The applications of 2-(azetidin-3-yl)propane-1,3-diol span various fields:
- Pharmaceuticals: It serves as a building block in drug development, particularly for compounds targeting neurological conditions.
- Chemical Intermediates: Utilized in organic synthesis as an intermediate for producing other complex molecules.
- Research Reagent: Employed in biochemical research for studying enzyme interactions and metabolic pathways .
Interaction studies of 2-(azetidin-3-yl)propane-1,3-diol focus on its binding affinity with various biological targets:
- Receptor Binding: Investigations reveal its potential to bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Interaction: Studies demonstrate its capacity to inhibit specific enzymes involved in metabolic processes, suggesting therapeutic potential.
- Cellular Uptake: Research indicates favorable pharmacokinetic properties, including good absorption and permeability across biological membranes .
Several compounds share structural similarities with 2-(azetidin-3-yl)propane-1,3-diol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoethanol | Simple amino alcohol | Lacks azetidine structure |
| 4-Amino-1-butanol | Amino group on a butanol chain | Different carbon chain length |
| 2-Amino-1-propanol | Amino group on a propane chain | No azetidine ring |
| 3-(Dimethylamino)-1,2-propanediol | Dimethylamino group | Different functional group |
| 2-(Dimethylamino)-2-methylpropanediol | Dimethylamino group with branched carbon | Structural branching differs from azetidine |
Uniqueness
The primary uniqueness of 2-(azetidin-3-yl)propane-1,3-diol lies in its azetidine ring structure combined with the diol functionality. This combination imparts distinct chemical reactivity and biological activity not found in the similar compounds listed above .








